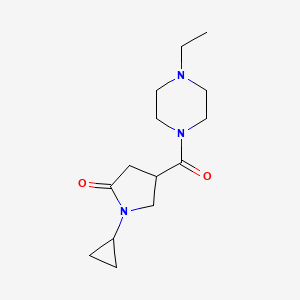
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone has been studied for its potential applications in various fields of research. In medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been studied for its potential as a ligand in metal-catalyzed reactions and as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
The mechanism of action of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone is not fully understood. However, it has been suggested that it may act as a cholinesterase inhibitor, which could potentially lead to an increase in acetylcholine levels in the brain. This could be beneficial for the treatment of neurological disorders such as Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone has a low toxicity profile and does not have any significant effects on the physiological functions of cells and tissues. However, it has been shown to have potential therapeutic effects on the brain by increasing acetylcholine levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone in lab experiments include its high purity, low toxicity profile, and potential therapeutic effects on the brain. However, its limitations include the lack of knowledge regarding its mechanism of action and its potential side effects on the body.
Direcciones Futuras
There are several future directions for the research of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone. One direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders. Another direction is to study its potential as a ligand in metal-catalyzed reactions and as a fluorescent probe for the detection of metal ions. Additionally, more research is needed to fully understand its mechanism of action and potential side effects on the body.
Métodos De Síntesis
The synthesis of 3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone involves the reaction of 2-methylfuran-3-carboxylic acid with 1,2,3,4-tetrahydroquinoline in the presence of a catalyst. This method has been optimized to produce high yields of the compound with high purity.
Propiedades
IUPAC Name |
3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl-(3-methylfuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11-8-10-18-14(11)15(17)16-9-4-6-12-5-2-3-7-13(12)16/h8,10,12-13H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWCZLAVDUNGQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

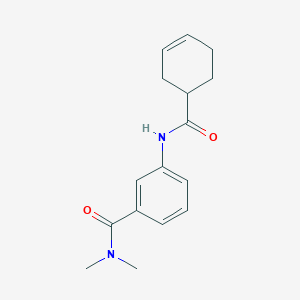
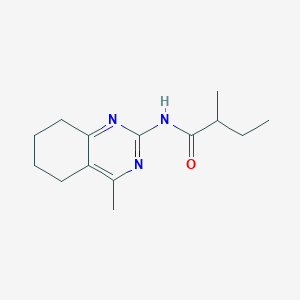


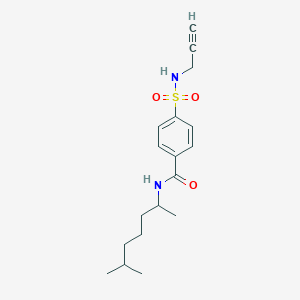
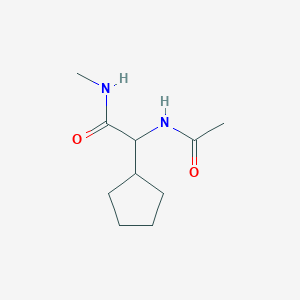
![3-[[Benzhydryl(methyl)amino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7492829.png)
![4-(1,3-Benzothiazol-2-yl)-18-ethyl-3-imino-4,5,10,18-tetrazatetracyclo[8.8.0.02,6.012,17]octadeca-1,5,12,14,16-pentaen-11-one](/img/structure/B7492833.png)

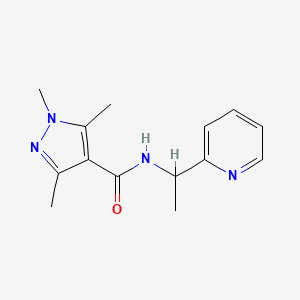

![1,3-dimethyl-N-(1-phenylethyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7492877.png)
![N-[1-(4-chlorophenyl)-2-methylpropyl]acetamide](/img/structure/B7492886.png)
